![molecular formula C5H9N5OS B14670078 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol CAS No. 41817-87-2](/img/structure/B14670078.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol is a chemical compound with the molecular formula C5H10N4OS It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure
Méthodes De Préparation
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with thiourea, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the substitution reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use as an antimicrobial agent and in cancer therapy.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer effects. The specific pathways involved depend on the target enzymes and the biological context.
Comparaison Avec Des Composés Similaires
2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol can be compared with other similar compounds, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound has a phenyl group instead of the sulfanyl group, which affects its chemical properties and applications.
2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine: The presence of a methyl group on the phenyl ring further modifies its properties.
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethoxyethanol: This compound has an ethoxy group instead of the sulfanyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
41817-87-2 |
|---|---|
Formule moléculaire |
C5H9N5OS |
Poids moléculaire |
187.23 g/mol |
Nom IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C5H9N5OS/c6-3-8-4(7)10-5(9-3)12-2-1-11/h11H,1-2H2,(H4,6,7,8,9,10) |
Clé InChI |
JWFPOAQPCRIGMH-UHFFFAOYSA-N |
SMILES canonique |
C(CSC1=NC(=NC(=N1)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


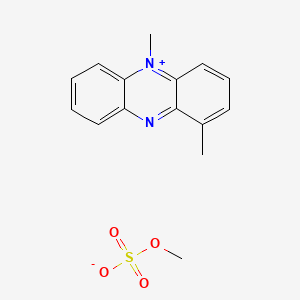
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
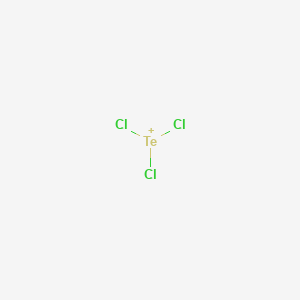
![1-Butyl-2-[4-(diethylamino)phenyl]quinolin-1-ium iodide](/img/structure/B14670011.png)
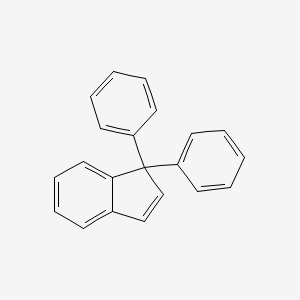

![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)

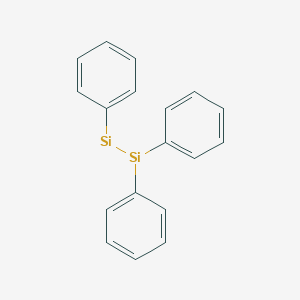
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)

![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
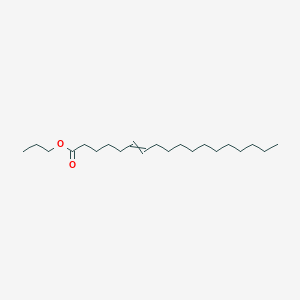
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
